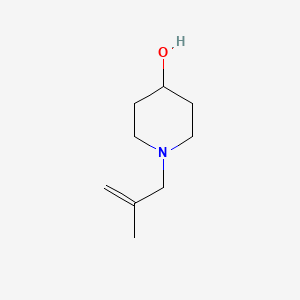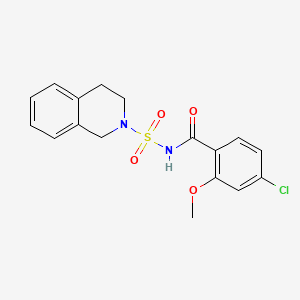
1-Methylsulfonyl-4-prop-2-enylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-4-prop-2-enylpiperazine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-Methylsulfonyl-4-prop-2-enylpiperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
1-Methylsulfonyl-4-prop-2-enylpiperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methylsulfonyl-4-prop-2-enylpiperazine in lab experiments is its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 1-Methylsulfonyl-4-prop-2-enylpiperazine. One area of research could focus on the development of novel drugs based on this compound for the treatment of various diseases. Another area of research could focus on the elucidation of the exact mechanism of action of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 1-Methylsulfonyl-4-prop-2-enylpiperazine can be achieved through a multi-step process. The first step involves the reaction of 2-chloroethylamine hydrochloride with sodium methylsulfinate to produce 2-methylsulfonyl ethylamine. This intermediate is then reacted with 1,4-dichlorobut-2-ene to yield 1-methylsulfonyl-4-chlorobut-2-ene. Finally, the reaction of 1-methylsulfonyl-4-chlorobut-2-ene with piperazine leads to the formation of 1-Methylsulfonyl-4-prop-2-enylpiperazine.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-4-prop-2-enylpiperazine has been used in various scientific research studies due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-prop-2-enylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h3H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDEVRUBBGHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)

![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)



